molecular formula C18H13N3O2 B5603160 N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide CAS No. 5882-96-2

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide

Cat. No.: B5603160
CAS No.: 5882-96-2
M. Wt: 303.3 g/mol
InChI Key: NIBPGPHBRCFZAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide is a synthetic small molecule based on the imidazo[1,2-a]pyridine scaffold, a structure of high interest in medicinal chemistry . This particular compound features a 2-phenyl substituent on the heterocyclic core and a furan-2-carboxamide group at the 3-position. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, with derivatives demonstrating a wide range of biological activities . Compounds sharing this core have been investigated as potential therapeutic agents due to their ability to interact with various biological targets . Specifically, 2-phenylimidazo[1,2-a]pyridine derivatives have been identified as a class of high-affinity and selective ligands for benzodiazepine receptors . Furthermore, structurally similar molecules have been reported to exhibit activity against tuberculosis and viruses such as human cytomegalovirus and varicella-zoster virus . The presence of the furan ring, a common heterocyclic motif in bioactive molecules, may contribute to additional pharmacodynamic or pharmacokinetic properties. This product is intended for research purposes only, specifically for in vitro binding assays, enzymatic activity studies, and as a building block in the synthesis of novel bioactive compounds for pharmaceutical development. It is supplied as a high-purity solid and is strictly for laboratory use by qualified professionals. Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-18(14-9-6-12-23-14)20-17-16(13-7-2-1-3-8-13)19-15-10-4-5-11-21(15)17/h1-12H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBPGPHBRCFZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974336
Record name N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5882-96-2
Record name N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-phenylimidazo[1,2-a]pyridine with furan-2-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by column chromatography to obtain the desired compound .

Chemical Reactions Analysis

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the furan-2-carboxamide moiety can be replaced with other functional groups using appropriate nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form various heterocyclic structures.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: The compound has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Halogenated Derivatives

  • N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide ():
    • Molecular Formula : C₁₈H₁₂ClN₃O₂
    • Molecular Weight : 337.76 g/mol
    • Key Feature : A chlorine atom at position 6 increases molecular weight and lipophilicity (higher LogP) compared to the unchlorinated parent compound. This modification may enhance membrane permeability but reduce aqueous solubility .

Aromatic Carboxamide Variants

  • N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide ():
    • Molecular Formula : C₁₉H₁₂F₃N₃O
    • Molecular Weight : 355.32 g/mol
    • Key Feature : The electron-withdrawing trifluoromethyl group on the benzamide may enhance metabolic stability and influence electronic interactions with biological targets .

Heterocyclic and Sulfur-Containing Analogs

  • N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide ():
    • Key Feature : Incorporation of a tetrazole-sulfanyl group introduces sulfur and nitrogen-rich motifs, which may improve hydrogen-bonding capacity and modulate pharmacokinetic properties (e.g., longer half-life) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Estimated) Polar Surface Area (Ų) Key Substituent Effects
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide C₁₈H₁₃N₃O₂ 303.32 ~3.2 ~70 Furan enhances polarity
N-(6-chloro-2-phenylimidazo[...]-carboxamide C₁₈H₁₂ClN₃O₂ 337.76 ~3.8 ~70 Chlorine increases lipophilicity
N-(2-phenylimidazo[...]benzamide C₂₀H₁₅N₃O 313.35 ~4.6 ~50 Benzamide increases aromaticity
N-(2-phenylimidazo[...]-3-(trifluoromethyl)benzamide C₁₉H₁₂F₃N₃O 355.32 ~4.1 ~60 CF₃ improves metabolic stability

Biological Activity

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide is a complex heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 5882-96-2
  • Molecular Formula : C18H13N3O2
  • Molecular Weight : 303.3147 g/mol

The compound features an imidazo[1,2-a]pyridine moiety linked to a furan-2-carboxamide group, which is crucial for its biological activity. The presence of the phenyl group contributes to its interaction with various biological targets.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory diseases .
  • Antimycobacterial Activity : Studies have indicated efficacy against Mycobacterium tuberculosis, positioning it as a candidate for anti-tubercular drug development .
  • Antibacterial Properties : Preliminary investigations reveal that the compound has antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest promising antimicrobial potential .

Biological Activity Data

The following table summarizes the biological activities and relevant data associated with this compound:

Activity Target/Pathogen Effect/Outcome Reference
COX-2 InhibitionCyclooxygenase enzymesAnti-inflammatory effects
Antimycobacterial ActivityMycobacterium tuberculosisPotential anti-tubercular agent
Antibacterial ActivityVarious bacteriaMIC values indicating significant activity
Cytotoxicity AssessmentHepG2 human liver cell lineNon-toxic at effective concentrations

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on COX Inhibition : A study demonstrated that this compound effectively inhibits COX enzymes, reducing inflammatory markers in vitro. The results indicate a strong correlation between structural modifications and enhanced COX inhibition .
  • Antimycobacterial Research : Another study evaluated the compound's efficacy against Mycobacterium tuberculosis, revealing promising results that warrant further investigation into its mechanism of action and potential as a therapeutic agent .
  • Antibacterial Activity Assessment : Research on the antibacterial properties highlighted that this compound exhibits potent activity against several bacterial strains with low MIC values, suggesting its potential as a broad-spectrum antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key structural features of N-(2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide, and how do they influence its physicochemical properties?

  • The compound comprises an imidazo[1,2-a]pyridine core fused with a phenyl group at the 2-position and a furan-2-carboxamide substituent at the 3-position. The phenyl group enhances π-π stacking interactions with biological targets, while the furan carboxamide contributes to hydrogen bonding and solubility modulation.
  • Methodological Insight : Use computational tools (e.g., Gaussian, Spartan) to calculate logP, polar surface area, and dipole moments for solubility predictions. NMR and X-ray crystallography validate stereoelectronic effects .

Q. What synthetic routes are commonly employed to prepare imidazo[1,2-a]pyridine derivatives like this compound?

  • Typical methods include:

  • Condensation reactions : 2-Aminopyridines react with α-bromoketones or aldehydes under mild acidic conditions to form the imidazo[1,2-a]pyridine core.
  • Amide coupling : Furan-2-carboxylic acid is activated (e.g., via HATU/DCC) and coupled to the 3-amino group of the imidazo[1,2-a]pyridine intermediate.
  • Optimization : Solvent choice (DMF, DCM), temperature (60–80°C), and catalysts (Pd for cross-coupling) improve yields (65–85%) .

Q. How can researchers initially screen the biological activity of this compound?

  • In vitro assays :

  • Kinase inhibition : Use ADP-Glo™ assays for kinases like Btk or EGFR.
  • Antimicrobial activity : Broth microdilution (MIC determination) against Mycobacterium tuberculosis or Gram-positive bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How does the compound interact with cyclooxygenase-2 (COX-2) or Bruton’s tyrosine kinase (Btk), and what methodologies validate these interactions?

  • Mechanistic Insight : The furan carboxamide forms hydrogen bonds with COX-2’s Arg120/His90 residues, while the phenyl group engages in hydrophobic interactions with Btk’s ATP-binding pocket.
  • Validation Tools :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real time.
  • Molecular docking (AutoDock Vina) : Simulate binding poses using PDB structures (e.g., 5KIR for Btk).
  • Mutagenesis assays : Validate key residues (e.g., Btk’s M477) via site-directed mutagenesis .

Q. What strategies address contradictions in biological activity data across studies (e.g., varying IC50 values in kinase assays)?

  • Troubleshooting Approaches :

  • Assay standardization : Control ATP concentrations (e.g., 10 µM vs. 100 µM) and buffer pH.
  • Orthogonal validation : Confirm results with thermal shift assays (TSA) or cellular kinase inhibition (e.g., Western blot for phosphorylated substrates).
  • Structural analogs : Compare activity of derivatives (e.g., 3-fluoro or 6-chloro substitutions) to identify SAR trends .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective target engagement?

  • Key Modifications :

Substituent Effect Example
7-Methyl↑ Metabolic stability (reduced CYP3A4 oxidation)N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide
3-Fluoro (phenyl)↑ Lipophilicity and Btk affinity (IC50: 0.8 µM vs. 5.2 µM for parent)3-Fluoro-N-{2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
Thiophene (replacing furan)Alters π-stacking; ↓ solubility but ↑ anti-TB activity (MIC: 2.5 µg/mL)N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]furan-2-carboxamide
  • Methodology : Parallel synthesis to generate analogs, followed by high-throughput screening .

Q. What advanced analytical techniques resolve challenges in purity and stability during synthesis?

  • Purity Analysis :

  • HPLC-MS : Use C18 columns (ACN/H2O gradient) to detect impurities (e.g., unreacted furan-2-carboxylic acid).
  • Elemental Analysis : Confirm stoichiometry (C, H, N within ±0.4%).
    • Stability Studies :
  • Forced degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days. Monitor via UPLC.
  • TGA/DSC : Determine decomposition temperatures (Td > 200°C suggests thermal stability) .

Data Contradiction and Validation

Q. How can researchers validate conflicting data on the compound’s anticancer efficacy in vitro vs. in vivo models?

  • Approaches :

  • Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability (e.g., 25% in mice via oral administration).
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites (e.g., hydroxylation at the furan ring).
  • Xenograft models : Compare efficacy in immunodeficient (e.g., NOD/SCID) vs. immunocompetent models to assess immune modulation .

Tables for Key Comparisons

Table 1 : Impact of Substituents on Biological Activity

Derivative Modification Biological Activity Reference
Parent compoundNoneCOX-2 IC50: 1.2 µM; Btk IC50: 5.2 µM
3-Fluoro analogFluorine at phenylBtk IC50: 0.8 µM; ↑ Selectivity (10-fold over EGFR)
Thiophene analogFuran → ThiopheneAnti-TB MIC: 2.5 µg/mL; ↓ Solubility (logP: 3.8)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.